

Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-azaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for a range of neurological disorders. Its rigid, three-dimensional structure allows for precise orientation of pharmacophoric groups, leading to high affinity and selectivity for various biological targets within the central nervous system (CNS). This document provides a detailed overview of the application of 2-azaspiro[4.4]nonane derivatives in neuroscience research, with a focus on their roles as anticonvulsants and modulators of sigma and muscarinic receptors.

Key Applications in Neuroscience

Derivatives of the 2-azaspiro[4.4]nonane core have been primarily investigated for their utility in treating epilepsy and for their potential to modulate key signaling pathways implicated in neurodegeneration, pain, and psychiatric disorders. The main areas of application include:

 Anticonvulsant Activity: A significant body of research has focused on N-substituted 2azaspiro[4.4]nonane-1,3-diones, which have shown promising anticonvulsant effects in preclinical models.



- Sigma Receptor Modulation: The closely related 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction.
- Muscarinic Receptor Targeting: While less explored for the 2-azaspiro[4.4]nonane core itself, related azaspirocyclic compounds have shown activity at muscarinic acetylcholine receptors (mAChRs), suggesting a potential avenue for future drug discovery efforts targeting cognitive and autonomic functions.

Data Presentation Anticonvulsant Activity of 2-Azaspiro[4.4]nonane Derivatives

The following table summarizes the in vivo anticonvulsant activity of various N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

Compound ID	Substituent (R)	MES ED₅o (mg/kg)	scPTZ ED₅o (mg/kg)	Reference
1a	N-benzyl	> 300	> 300	[1][2]
1 j	N-(4- aminophenyl)	76.27	-	[2]
V	N-(4- methylphenyl)am ino	-	Protective	[3]
VI	N-(2- trifluoromethylph enyl)amino	-	Protective	[3]

Note: A dash (-) indicates data not reported in the cited literature.



Sigma Receptor Binding Affinities of Azaspiro[4.4]nonane Analogs

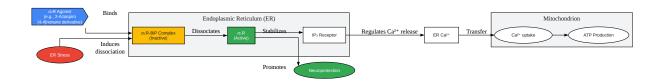
The following table presents the binding affinities (Ki) of 2,7-diazaspiro[4.4]nonane derivatives for sigma-1 and sigma-2 receptors. This data provides insights into the potential for developing selective sigma receptor ligands based on the azaspiro[4.4]nonane scaffold.

Compound ID	Ki (σı) (nM)	Ki (σ₂) (nM)	σ₂/σ₁ Selectivity	Reference
4b	2.7	27	10	[4]
5b	13	102	7.8	[4]
8f	10	165	16.5	[4]

Signaling Pathways Sigma-1 Receptor Signaling

The sigma-1 receptor (σ_1R) is a chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER). It plays a crucial role in regulating cellular stress responses and calcium homeostasis.

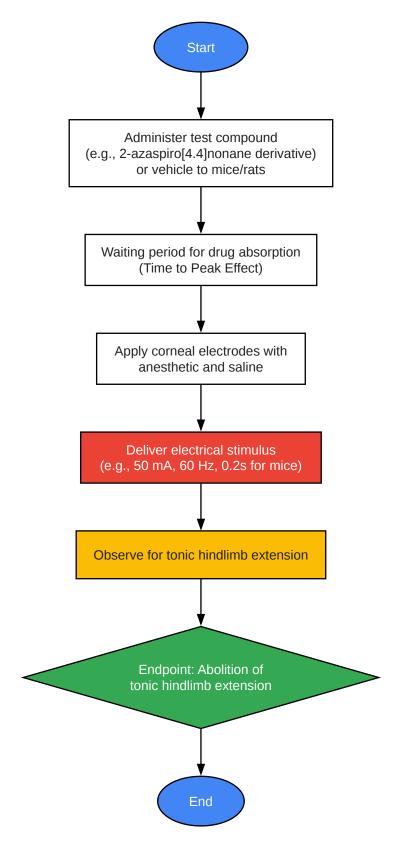












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